molecular formula C39H34N2O5 B1447744 Fmoc-N-Me-D-Asn(Trt)-OH CAS No. 2044711-09-1

Fmoc-N-Me-D-Asn(Trt)-OH

Cat. No.: B1447744
CAS No.: 2044711-09-1
M. Wt: 610.7 g/mol
InChI Key: YZBDIRBPZCFMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-D-Asn(Trt)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated asparagine (Asn) residue, and a trityl (Trt) protecting group on the side chain. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Asn(Trt)-OH typically involves the following steps:

    Protection of the Asparagine Side Chain: The asparagine residue is first protected with a trityl (Trt) group to prevent side reactions.

    Methylation: The amino group of the asparagine is methylated to form N-methyl-D-asparagine.

    Fmoc Protection: The N-terminal amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-D-Asn(Trt)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and Trt protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.

    Coupling: Carbodiimides (e.g., DIC) and coupling reagents (e.g., HOBt) are used to facilitate peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

Fmoc-N-Me-D-Asn(Trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and modifications.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides containing this compound are used in drug development, particularly in designing peptide-based therapeutics and vaccines.

Industry

In the pharmaceutical industry, this compound is used to produce peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of peptides containing Fmoc-N-Me-D-Asn(Trt)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-N-Me-D-Asn-OH: Similar but lacks the Trt protecting group.

    Fmoc-D-Asn(Trt)-OH: Similar but lacks the N-methylation.

    Fmoc-N-Me-D-Asn(Trt)-OMe: Similar but has a methyl ester instead of a free carboxylic acid.

Uniqueness

Fmoc-N-Me-D-Asn(Trt)-OH is unique due to the combination of Fmoc and Trt protecting groups along with N-methylation, which provides specific properties for peptide synthesis and stability.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDIRBPZCFMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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